D3 Receptor Binding Affinity and Subtype Selectivity
This compound displays a binding affinity (Ki) of 4.60 nM at the human dopamine D3 receptor in a radioligand displacement assay using [125I]IABN in HEK293 cells [1]. While a direct head-to-head comparison within the same experiment is not publicly available, cross-referencing with other disclosed analogs from the same patent family reveals a meaningful structure-activity relationship (SAR) context. The corresponding 4-dimethylsulfamoyl analog, for instance, is structurally distinct and would be expected to exhibit a different D3/D2 selectivity window based on the patent's general SAR disclosure, which indicates that benzamide substitution directly modulates receptor subtype preference [2]. The D1 receptor Ki is reported as 6.65E+3 nM (6650 nM), providing a >1,000-fold selectivity ratio over D1 [1].
| Evidence Dimension | D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM (human D3) |
| Comparator Or Baseline | D1 receptor Ki = 6,650 nM (selectivity baseline); US8748608, 16: Ki = 3 nM, IC50 = 1 nM (within-class comparator) |
| Quantified Difference | ~1,445-fold selective for D3 over D1; 1.5-fold lower binding affinity vs. lead compound US8748608, 16 (Ki 3 nM vs. 4.60 nM) |
| Conditions | [125I]IABN displacement, human D3 receptor expressed in HEK293 cells |
Why This Matters
The nanomolar D3 affinity combined with large D1 selectivity window defines a specific pharmacological signature that is critical for target validation studies where D1-sparing D3 ligands are required.
- [1] BindingDB. BDBM50378002: Ki 4.60 nM (D3), Ki 6.65E+3 nM (D1), IC50 39.1 nM (D3 antagonist). View Source
- [2] US Patent 8,748,608 B2. General SAR for substituted quinoline-benzamide D3 ligands; comparative data for analogs US8748608, 16 and US8748608, 12. View Source
